molecular formula C10H9FN4O2 B3002978 methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 890093-64-8

methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3002978
M. Wt: 236.206
InChI Key: GXKQRBHTDPCHOK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are a group of five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group and a methyl ester function, which may influence its chemical behavior and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related triazole compounds often involves the cyclization of azides with ynamides or other suitable precursors. For instance, a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which can be further modified to yield various derivatives . Although the specific synthesis of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR. For example, the structure of a related compound, 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine, was assigned by single-crystal X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and can help in understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including acetylation, which has been studied using HPLC, NMR, FTIR, and GC-MS . The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, for instance, leads to diacetylated products . Additionally, the Dimroth rearrangement is a reaction that can occur in triazole compounds, where heating in acetic anhydride can lead to isomerization . Understanding these reactions is crucial for the development of triazole-based scaffolds for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group can affect these properties. For example, the photophysical properties of 2-aryl-5-amino-1,2,3-triazoles have been studied, showing that fluorescence can be tuned by varying substituents on the triazole ring . Quantum chemical calculations can also provide insights into the electronic structure and thermodynamic properties of these compounds .

Scientific Research Applications

Antiviral Properties

  • Methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate derivatives have shown significant antiviral effects against Cantagalo virus replication in cell culture (Jordão et al., 2009).

Synthetic Applications

  • This compound has been utilized in the improved synthesis of 1-benzyl-1H-1,2,3-triazoles, offering a broader scope for the Dimroth Reaction (Cottrell et al., 1991).
  • It is also involved in the synthesis of 4-aminotriazole-5-carbaldehydes, which are important intermediates in pharmaceutical research (Albert & Taguchi, 1973).

Chemical Properties and Modifications

  • Studies have been conducted on the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, revealing insights into its structural and conformational characteristics (Dzygiel et al., 2004).

Antibacterial Activity

  • Triazole derivatives of methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate have been synthesized and evaluated for antibacterial activity, demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018).

Application in Peptidomimetics

  • Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been explored for creating triazole-based scaffolds in peptidomimetics, which are valuable in drug discovery (Ferrini et al., 2015).

Applications in Luminescence

  • Studies on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate, have shown potential in luminescence applications (Zhao et al., 2014).

properties

IUPAC Name

methyl 5-amino-1-(3-fluorophenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c1-17-10(16)8-9(12)15(14-13-8)7-4-2-3-6(11)5-7/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKQRBHTDPCHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate

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